molecular formula C16H12FN3O3S B2650066 N-(3-fluoro-4-methylphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide CAS No. 1421524-86-8

N-(3-fluoro-4-methylphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Cat. No.: B2650066
CAS No.: 1421524-86-8
M. Wt: 345.35
InChI Key: JHDXWOAFQQTKJM-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12FN3O3S and its molecular weight is 345.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

  • Compounds with similar structural motifs have been synthesized and evaluated for their antitumor activities. For instance, a compound with the synthesis involving a fluoro-methylphenyl group and an oxazole moiety showed inhibition of cancer cell line proliferation, indicating potential applications in cancer research and therapy (Hao et al., 2017).

Antimicrobial Activity

  • Research into compounds containing oxazole and thiazole moieties, similar to the target compound, has demonstrated antimicrobial activity against various microorganisms. This suggests the potential use of such compounds in developing new antimicrobial agents (Başoğlu et al., 2013).

Fluorescent Dyes and Materials Science

  • Oxazole derivatives have been utilized as building blocks for the synthesis of fluorescent dyes, showing applications in material science for the development of color-tunable fluorophores. These compounds demonstrate significant fluorescence efficiency and solvatochromism, indicating potential use in sensor and display technologies (Witalewska et al., 2019).

Catalysis and Synthetic Chemistry

  • The oxazole moiety, as seen in the target compound, plays a crucial role in synthetic chemistry, including catalysis and the synthesis of complex molecules. Studies on oxazoles have contributed to the development of novel synthetic methodologies for creating bioactive molecules and natural products (Luo et al., 2012).

Drug Design and Pharmacology

  • Similar compounds have been evaluated as inhibitors of specific enzymes or receptors, contributing to drug design and pharmacological studies aimed at treating various diseases. The structure-activity relationships explored in these studies aid in understanding how modifications to the oxazole or related moieties affect biological activity (Caputo et al., 2020).

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S/c1-9-2-3-11(6-12(9)17)18-15(22)13-7-23-16(19-13)20-14(21)10-4-5-24-8-10/h2-8H,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDXWOAFQQTKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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